Product packaging for N-Desmethyl-N-cyclopentyl tadalafil(Cat. No.:CAS No. 171596-32-0)

N-Desmethyl-N-cyclopentyl tadalafil

Cat. No.: B145622
CAS No.: 171596-32-0
M. Wt: 443.5 g/mol
InChI Key: PWUCUSITNKSTMS-CJFMBICVSA-N
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Description

Contextualization within Phosphodiesterase Type 5 (PDE5) Inhibitor Research

Phosphodiesterase type 5 (PDE5) is an enzyme that plays a crucial role in the regulation of cellular signaling pathways by hydrolyzing cyclic guanosine (B1672433) monophosphate (cGMP). The inhibition of PDE5 leads to an increase in intracellular cGMP levels, resulting in smooth muscle relaxation and vasodilation. This mechanism is the foundation for the therapeutic application of PDE5 inhibitors in various medical conditions.

The field of PDE5 inhibitor research has been dynamic, with a continuous quest for compounds exhibiting high potency and selectivity. nih.gov The development of these inhibitors has not only provided valuable therapeutic agents but has also advanced the understanding of the physiological roles of PDE5. Research in this area encompasses the synthesis of novel chemical entities, investigation of their structure-activity relationships, and evaluation of their pharmacological profiles. The ultimate goal is often to identify compounds with improved efficacy, selectivity, and pharmacokinetic properties compared to existing drugs.

Significance of Tadalafil (B1681874) Analogues and Metabolites in Medicinal Chemistry

Tadalafil is a potent and highly selective PDE5 inhibitor characterized by a unique β-carboline structure. nih.gov The study of its analogues and metabolites is a significant aspect of medicinal chemistry for several reasons. Firstly, it allows for the exploration of the structure-activity relationship of the tadalafil scaffold. By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for its potent inhibitory activity and selectivity. This knowledge is instrumental in the design of new, potentially superior, PDE5 inhibitors.

Secondly, the investigation of tadalafil analogues can lead to the discovery of compounds with altered pharmacokinetic profiles or novel therapeutic applications. For instance, modifications to the tadalafil structure could influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to a longer or shorter duration of action. Furthermore, some analogues may exhibit unexpected biological activities beyond PDE5 inhibition.

Finally, the study of metabolites is crucial for understanding the complete pharmacological profile of the parent drug. Metabolites can be active, inactive, or even contribute to adverse effects. Therefore, their identification and characterization are essential for a comprehensive safety and efficacy assessment.

Identification and Role of N-Desmethyl-N-cyclopentyl Tadalafil as a Chemical Entity

This compound, also known as N-cyclopentyl nortadalafil (B1662904), is a structural analogue of tadalafil. nih.gov Its defining feature is the substitution of the N-methyl group on the piperazinedione ring of tadalafil with a cyclopentyl group. This compound was first identified during the screening of a health supplement, where it was present as an undeclared ingredient. nih.gov

The structural elucidation of this compound was accomplished through a combination of advanced analytical techniques, including high-pressure liquid chromatography (HPLC), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These analyses confirmed its molecular formula as C₂₆H₂₅N₃O₄ and a protonated molecular ion at m/z 444. nih.gov

As a close structural analogue of tadalafil, this compound is presumed to act as a PDE5 inhibitor. However, detailed and specific academic studies on its synthesis and biological activity are limited. Its primary role in the scientific literature to date has been as an example of an undeclared synthetic compound found in dietary supplements, highlighting the importance of analytical surveillance of such products.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Alternate NamesN-cyclopentyl nortadalafil nih.gov
Molecular FormulaC₂₆H₂₅N₃O₄ nih.gov
Protonated Molecular Ion (m/z)444 nih.gov

Research Scope and Objectives Pertaining to this compound

The current body of academic research specifically focused on this compound is primarily centered on its detection and identification as an adulterant in consumer products. The main objectives of these studies have been to develop and validate analytical methods for its detection and to characterize its chemical structure.

Synthesize and purify this compound for comprehensive biological evaluation.

Determine its in vitro inhibitory activity (IC₅₀) against PDE5 and compare it to that of tadalafil and other known inhibitors.

Assess its selectivity by testing its activity against a panel of other PDE isoforms.

Investigate its pharmacokinetic properties to understand its absorption, distribution, metabolism, and excretion.

Such research would be invaluable in fully characterizing this compound and understanding its potential as a pharmacological agent, moving beyond its current status as a detected adulterant.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H25N3O4 B145622 N-Desmethyl-N-cyclopentyl tadalafil CAS No. 171596-32-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-cyclopentyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c30-23-13-28(16-5-1-2-6-16)26(31)20-12-18-17-7-3-4-8-19(17)27-24(18)25(29(20)23)15-9-10-21-22(11-15)33-14-32-21/h3-4,7-11,16,20,25,27H,1-2,5-6,12-14H2/t20-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUCUSITNKSTMS-CJFMBICVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(=O)N3C(C2=O)CC4=C(C3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2CC(=O)N3[C@@H](C2=O)CC4=C([C@H]3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301104840
Record name (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-cyclopentyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171596-32-0
Record name (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-cyclopentyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171596-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desmethyl-N-cyclopentyl tadalafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-cyclopentyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYL-N-CYCLOPENTYL TADALAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M74424KVN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization Pathways

The synthesis of N-Desmethyl-N-cyclopentyl tadalafil (B1681874) can be approached through two primary strategies: the derivatization of a tadalafil precursor or a de novo synthesis of the entire cyclopentyl analogue scaffold.

Derivatization from Tadalafil Precursors

A common and direct method for synthesizing N-Desmethyl-N-cyclopentyl tadalafil involves the utilization of a key intermediate in tadalafil synthesis, (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, also known as N-desmethyl tadalafil. This precursor contains the complete tetracyclic core of tadalafil but lacks the methyl group on the piperazinedione nitrogen.

The final step in the synthesis of the target compound is the alkylation of this secondary amine with a suitable cyclopentylating agent. This is analogous to the methylation step in the synthesis of tadalafil itself, where methylamine (B109427) is used. In this case, cyclopentylamine (B150401) would be the primary amine of choice. The reaction typically involves the formation of an amide bond followed by a cyclization reaction. For instance, the N-desmethyl tadalafil precursor can be reacted with a cyclopentyl-containing electrophile, such as a cyclopentyl halide or a cyclopentyl tosylate, in the presence of a base to yield the final product.

Alternatively, a common route to tadalafil and its analogues involves the reaction of a chloroacetylated intermediate, cis-1-benzo jst.go.jpgoogle.comdioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester, with a primary amine. In the case of this compound, cyclopentylamine would be substituted for methylamine in this step, leading to the desired N-cyclopentyl piperazinedione ring. A patent for tadalafil synthesis describes the reaction of this chloroacetyl intermediate with methylamine in various solvents, with reaction times and temperatures varying to achieve high yields and purity. google.com It is reasonable to extrapolate that similar conditions could be optimized for the reaction with cyclopentylamine.

De novo Synthetic Routes to the Cyclopentyl Analogue Scaffold

A de novo synthesis would involve building the molecule from simpler starting materials, incorporating the cyclopentyl group at an earlier stage. One plausible approach would be to modify the synthesis of the piperazinedione ring itself. Instead of using sarcosine (B1681465) (N-methylglycine) or its derivatives, a cyclopentyl-substituted glycine (B1666218) derivative, N-cyclopentylglycine, could be employed.

Exploration of Stereoselective Synthetic Methodologies

The biological activity of tadalafil and its analogues is highly dependent on their stereochemistry. The desired isomer of tadalafil is the cis-(6R,12aR) enantiomer. Therefore, controlling the stereochemistry at the C6 and C12a chiral centers is of paramount importance in the synthesis of this compound.

Control of Chiral Centers at C6 and C12a

The stereochemistry of the C6 and C12a positions is primarily established during the Pictet-Spengler reaction. The reaction of D-tryptophan methyl ester with an aldehyde, such as piperonal, typically yields a mixture of cis and trans diastereomers of the resulting tetrahydro-β-carboline. The desired cis isomer is crucial for the formation of the biologically active final product. The ratio of these diastereomers can be influenced by the choice of solvent and catalyst.

Enantioselective and Diastereoselective Synthesis

Significant research has been dedicated to developing highly stereoselective Pictet-Spengler reactions for tadalafil synthesis, which are directly applicable to its N-cyclopentyl analogue. The use of chiral auxiliaries or catalysts can favor the formation of the desired (1R, 3R)-tetrahydro-β-carboline precursor. Furthermore, non-stereospecific Pictet-Spengler reactions can be followed by separation of the diastereomers using chromatographic techniques. nih.gov

One study on the synthesis of tadalafil analogues demonstrated that starting with either L- or D-tryptophan dictates the final stereochemistry of the product. nih.gov For the synthesis of analogues with the desired (6R,12aR) configuration, D-tryptophan is the appropriate starting material.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is dependent on the optimization of various reaction parameters, including temperature, reaction time, solvent, and catalyst. The following table summarizes typical conditions for key steps in the synthesis of tadalafil analogues, which can be adapted for the N-cyclopentyl derivative.

StepReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Pictet-Spengler ReactionD-tryptophan methyl ester, PiperonalTrifluoroacetic acidDichloromethane0 to RT96Not specified nih.gov
ChloroacetylationTetrahydro-β-carboline intermediate, Chloroacetyl chlorideTriethylamineDichloromethane0 - 5292 researchgate.net
Cyclization with MethylamineChloroacetylated intermediate, Methylamine-DimethylformamideRTOvernight95 researchgate.net
Cyclization with Primary Amines (General)Chloroacetylated intermediate, Primary Amine-MethanolRefluxNot specifiedNot specified nih.gov

It is important to note that the reaction conditions for the final cyclization step with cyclopentylamine would likely require specific optimization to maximize the yield and purity of this compound. Factors such as the steric hindrance of the cyclopentyl group compared to a methyl group may necessitate adjustments to the temperature, reaction time, and choice of solvent. For instance, a patent on tadalafil synthesis indicates that the reaction of the chloroacetyl intermediate with methylamine can be carried out at temperatures ranging from 20°C to 90°C, with corresponding adjustments in reaction time. google.com Similar optimization would be crucial for the synthesis with cyclopentylamine.

Advanced Analytical Characterization and Methodological Development

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are instrumental in mapping the connectivity and spatial arrangement of atoms within the N-desmethyl-N-cyclopentyl tadalafil (B1681874) molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers a detailed insight into the proton and carbon framework.

NMR spectroscopy stands as a cornerstone for the structural analysis of N-desmethyl-N-cyclopentyl tadalafil. Through various NMR experiments, a comprehensive picture of the molecule's structure is assembled. The chemical structure was elucidated using high-resolution mass spectrometry (HRMS), electrospray ionization tandem mass spectrometry (ESI-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net Analysis of the NMR data confirmed the presence of a cyclopentyl moiety as a key structural feature. researchgate.net

Proton (¹H) NMR spectroscopy provides precise information about the chemical environment and neighboring protons for each hydrogen atom in the molecule. The ¹H NMR spectrum of this compound shows characteristic signals that can be assigned to its distinct structural motifs, including the protons of the benzodioxol group, the indole (B1671886) ring, the piperazinedione system, and the N-cyclopentyl substituent. researchgate.net The similarities in the NMR spectra between the isolated compound and tadalafil indicate a close structural relationship. researchgate.net

A detailed assignment of the proton signals is crucial for confirming the molecular structure. The presence of signals corresponding to the cyclopentyl group, alongside the absence of the N-methyl signal typically seen in tadalafil, are key identifiers.

Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound
PositionChemical Shift (δ, ppm)Multiplicity
1-H11.07s
4-H7.54d
5-H7.00t
6-H7.06t
7-H7.30d
10a-H4.43dd
11-H6.16s
12-Hα3.93d
12-Hβ4.23d
14-H6.85s
16-H6.75d
17-H6.75dd
18-H₂5.99s
1'-H4.80m
2',5'-H₂1.76 & 1.52m
3',4'-H₂1.68 & 1.54m

Data sourced from a study conducted in DMSO-d₆ at 500 MHz. niph.go.jp

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete mapping of the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their bonding environment (e.g., aromatic, aliphatic, carbonyl).

The ¹³C NMR spectrum confirms the presence of 26 carbon atoms and is essential for verifying the substitution pattern and the presence of the cyclopentyl group.

Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound
PositionChemical Shift (δ, ppm)
2136.6
3a125.8
3b108.6
4120.3
5119.2
6122.9
7111.4
7a128.8
10166.7
10a54.3
1158.0
1245.1
13166.1
13a132.3
14106.6
15147.0
16108.4
17120.5
17a147.9
18101.3
1'54.7
2',5'29.1
3',4'24.1

Data sourced from a study conducted in DMSO-d₆ at 125 MHz. niph.go.jp

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is employed. sci-hub.st

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecular structure. For instance, the connectivity within the cyclopentyl ring and the aromatic spin systems can be traced using COSY. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning carbon signals based on the previously assigned proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different structural fragments of the molecule, such as linking the cyclopentyl group to the nitrogen of the piperazinedione ring. researchgate.net

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry of the molecule, for example, the relative orientation of substituents on the chiral centers.

The collective data from these 2D NMR experiments provides irrefutable evidence for the proposed structure of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound. It also provides valuable information about the fragmentation patterns, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the this compound molecule with a high degree of accuracy. This allows for the calculation of its elemental formula. The compound was found to have a protonated molecular ion [M+H]⁺ at m/z 444, which corresponds to the chemical formula C₂₆H₂₅N₃O₄. researchgate.net This data is critical in distinguishing it from other related compounds and confirming its identity.

Interactive Data Table: HRMS Data for this compound
IonCalculated Mass (m/z)Observed Mass (m/z)Formula
[M+H]⁺444.1872444C₂₆H₂₅N₃O₄
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

The structural elucidation of this compound is significantly advanced through the use of tandem mass spectrometry (MS/MS). This technique provides detailed information about the compound's fragmentation pathways, which is crucial for its unambiguous identification. The fragmentation of tadalafil and its analogues, including the N-cyclopentyl variant, generally proceeds through predictable pathways upon collision-induced dissociation (CID).

Research on tadalafil and its analogues has identified several common fragmentation patterns. researchgate.net For this compound, with a protonated molecular ion [M+H]⁺ at m/z 444, the fragmentation is expected to be analogous to other N-substituted tadalafil derivatives. researchgate.net The core structure typically undergoes cleavage at specific bonds, leading to characteristic product ions.

A detailed study of tadalafil analogues revealed three major fragmentation pathways, resulting in four distinct common ions. researchgate.net These are observed at m/z 135 (C1), m/z 262 (C2), m/z 197 (C3), and m/z 169 (C4). researchgate.net The presence of the N-cyclopentyl group introduces specific fragmentation patterns that help in its identification. The cyclopentyl moiety can be lost, leading to specific neutral losses and fragment ions that are indicative of this substitution. The fragmentation pathways are crucial for differentiating this compound from other related compounds. researchgate.net

Table 1: Predicted Major MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Product Ion (m/z) Putative Fragment Identity
444.2 262.1 [Core Tadalafil Fragment]⁺
444.2 169.1 [Indole-Piperazine Fragment]⁺
444.2 135.1 [Benzodioxole Fragment]⁺
444.2 375.2 [M+H - C₅H₉]⁺
Electrospray Ionization (ESI-MS) Applications

Electrospray ionization mass spectrometry (ESI-MS) is a cornerstone technique for the analysis of this compound, primarily due to the compound's polarity and thermal lability. ESI is a soft ionization technique that typically generates protonated molecular ions, [M+H]⁺, with minimal in-source fragmentation, making it ideal for accurate molecular weight determination. researchgate.net For this compound, ESI-MS in positive ion mode readily produces the [M+H]⁺ ion at m/z 444.2. researchgate.net

The application of ESI-MS extends beyond simple molecular weight confirmation. It is the interface of choice for liquid chromatography-mass spectrometry (LC-MS) systems used in the separation and detection of tadalafil analogues in complex matrices. The high sensitivity of ESI-MS allows for the detection of trace amounts of the compound, which is particularly important in the context of identifying undeclared ingredients in various products. Furthermore, the use of high-resolution mass spectrometry (HRMS) coupled with ESI allows for the determination of the elemental composition of the molecular ion, providing an additional layer of confirmation for the chemical formula C₂₆H₂₅N₃O₄. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for the identification of key functional groups within the this compound molecule. The IR spectrum provides a unique fingerprint of the compound, with specific absorption bands corresponding to the vibrational frequencies of its chemical bonds.

For tadalafil and its analogues, the IR spectrum is characterized by several key absorption peaks. The presence of amide carbonyl (C=O) groups in the piperazinedione ring results in strong absorption bands typically in the region of 1675 cm⁻¹. nih.gov Aromatic C=C stretching vibrations from the indole and benzodioxole ring systems are expected to appear around 1646 cm⁻¹. nih.gov The C-N stretching vibrations within the heterocyclic rings would produce signals around 1435 cm⁻¹, while the characteristic bands for the benzene (B151609) ring are observed near 746 cm⁻¹. nih.gov The region between 1800 cm⁻¹ and 525 cm⁻¹ is considered the fingerprint region and is crucial for distinguishing between different tadalafil analogues. wiley.com The presence of the cyclopentyl group would contribute to C-H stretching and bending vibrations, although these may overlap with other aliphatic C-H signals in the molecule.

Table 2: Characteristic Infrared Absorption Bands for Tadalafil Analogues

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide C=O Stretching ~1675
Aromatic C=C Stretching ~1646
C-N Stretching ~1435
Benzene Ring Out-of-plane Bending ~746

Chromatographic Separation and Quantification Strategies

High-Performance Liquid Chromatography (HPLC) Method Development

The development of robust High-Performance Liquid Chromatography (HPLC) methods is essential for the separation, identification, and quantification of this compound. Method development typically involves the optimization of several parameters to achieve adequate resolution, peak shape, and analysis time.

Key considerations in HPLC method development for tadalafil analogues include the choice of the stationary phase, mobile phase composition, flow rate, and detector settings. A reversed-phase C18 column is commonly employed due to the nonpolar nature of the tadalafil core structure. ijpar.comnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. ijpar.comnih.govresearchgate.net The pH of the buffer can be adjusted to control the ionization state of the analyte and improve peak symmetry. Gradient elution is frequently used to effectively separate the main compound from potential impurities with varying polarities. nih.gov

Reversed-Phase HPLC for Purity and Content Determination

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for determining the purity and content of this compound in bulk material and finished products. These methods are valued for their precision, accuracy, and robustness.

A typical RP-HPLC method for tadalafil and its analogues utilizes a C18 stationary phase. ijpar.comnih.gov The mobile phase is often a mixture of acetonitrile and a phosphate (B84403) or acetate (B1210297) buffer, run in either isocratic or gradient mode. nih.govresearchgate.netjapsonline.com For instance, a mobile phase of phosphate buffer (pH 3.2) and acetonitrile in a 50:50 (v/v) ratio has been successfully used for the analysis of tadalafil. nih.gov The flow rate is generally maintained around 1.0 mL/min. nih.gov Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, which for tadalafil analogues is often around 280-295 nm. nih.govjapsonline.com The retention time for this compound would be specific to the exact chromatographic conditions employed. Method validation according to ICH guidelines ensures the reliability of the results for linearity, accuracy, precision, and specificity. nih.govjapsonline.com

Table 3: Example of RP-HPLC Method Parameters for Tadalafil Analysis

Parameter Condition
Column Inertsil C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (10 mM, pH 3.2) : Acetonitrile (50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV at 295 nm
Retention Time (Tadalafil) ~4.01 min
HPLC-Photodiode Array (PDA) Detection for UV Spectra Analysis

The coupling of HPLC with a Photodiode Array (PDA) detector offers significant advantages for the analysis of this compound. A PDA detector acquires the entire UV-visible spectrum at each point in the chromatogram, providing both quantitative data and qualitative spectral information.

This capability is particularly useful for peak purity assessment and compound identification. By comparing the UV spectrum of an eluted peak with that of a reference standard, the identity of the compound can be confirmed with a high degree of confidence. The UV spectrum of tadalafil and its analogues typically shows a maximum absorption wavelength (λmax) in the range of 280-295 nm. japsonline.com HPLC-PDA allows for the verification that the peak corresponding to this compound is spectrally homogeneous and not co-eluting with any impurities. This is crucial for accurate purity determinations. Furthermore, the spectral data can aid in the tentative identification of unknown impurities by comparing their UV spectra to libraries of known compounds. japsonline.comjapsonline.com

Semi-Preparative HPLC for Isolation

The isolation of this compound from complex matrices, such as in health supplements where it has been identified as an undeclared substance, is effectively achieved using semi-preparative High-Performance Liquid Chromatography (HPLC). This technique allows for the purification of the compound in sufficient quantities for further structural elucidation.

In a notable instance, a tadalafil analogue was isolated and purified from a health supplement utilizing preparative HPLC. nih.gov The structural analysis that followed confirmed the compound to be N-cyclopentyl nortadalafil (B1662904), another name for this compound. nih.gov The process of semi-preparative HPLC involves the use of wider columns and higher flow rates compared to analytical HPLC, enabling the collection of fractions containing the purified compound. The selection of the mobile phase and stationary phase is critical for achieving optimal separation. For compounds similar to tadalafil, reversed-phase columns like C18 are commonly employed with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. researchgate.netnih.gov

Table 1: Illustrative Semi-Preparative HPLC Parameters for Tadalafil Analog Isolation

ParameterValue
Column Reversed-Phase C18 (e.g., 150 x 10 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (gradient elution)
Flow Rate 4-8 mL/min
Detection UV at 225 nm and 285 nm
Injection Volume 500 µL - 2 mL

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

For the detection and quantification of trace amounts of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is the method of choice due to its high sensitivity and selectivity. nih.gov The structural elucidation of this compound was accomplished through techniques including high-resolution mass spectrometry (HRMS) and electrospray ionization tandem mass spectrometry (ESI-MS/MS). nih.gov

The compound exhibits a protonated molecular ion [M+H]⁺ at an m/z of 444, corresponding to the chemical formula C₂₆H₂₅N₃O₄. nih.govresearchgate.net In positive ion mode ESI, tadalafil and its analogs readily form protonated molecules. nih.gov The fragmentation pattern observed in MS/MS provides structural information that can be used for definitive identification. For tadalafil, a characteristic fragment ion is observed at m/z 268.3. nih.gov Similar fragmentation would be expected for this compound, aiding in its specific detection in complex samples.

Validated UPLC-MS/MS methods for tadalafil in human plasma have demonstrated low limits of quantification (LOQ), often in the low ng/mL range, showcasing the sensitivity of the technique. nih.govscholarsresearchlibrary.com Such methods can be adapted for the trace analysis of this compound.

Table 2: Typical LC-MS/MS Parameters for Tadalafil Analog Trace Analysis

ParameterValue
LC Column UPLC C18 (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile (gradient)
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Triple Quadrupole (QqQ) or Quadrupole-Time-of-Flight (Q-TOF)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 444 [M+H]⁺
Product Ion (m/z) To be determined from fragmentation studies

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites/Degradants (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.comnih.gov While this compound itself is not sufficiently volatile for direct GC-MS analysis without derivatization, the technique could be applicable for the identification of potential volatile degradation products or metabolites that might arise under certain conditions. For instance, thermal degradation or specific metabolic pathways could yield smaller, more volatile molecules.

The application of GC-MS would involve sample preparation steps to extract any volatile compounds, followed by their separation on a GC column and detection by a mass spectrometer. The resulting mass spectra can be compared against spectral libraries for identification. While no specific studies on the GC-MS analysis of volatile metabolites of this compound have been reported, the methodology is a standard approach in metabolic profiling and stability studies. mdpi.commdpi.com

Chiral Separation and Enantiomeric Purity Assessment

Tadalafil possesses two chiral centers, leading to the possibility of four stereoisomers. researchgate.net Consequently, its analog, this compound, also has stereoisomers. The assessment of enantiomeric purity is critical as different stereoisomers can exhibit different pharmacological and toxicological profiles.

Chiral High-Performance Liquid Chromatography (HPLC) Methods

Chiral HPLC is the most common and effective technique for the separation and quantification of stereoisomers. researchgate.net Methods developed for the chiral separation of tadalafil can serve as a starting point for developing a method for this compound. For tadalafil, a high-performance liquid chromatographic method was successfully developed for the chiral separation of its four isomers. researchgate.net

Chiral Stationary Phase (CSP) Selection and Optimization

The key to a successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown success in separating a broad range of chiral compounds, including tadalafil isomers. researchgate.netnih.gov For the separation of tadalafil's stereoisomers, a Chiralpak AD column has been utilized effectively. researchgate.net

Optimization of the mobile phase composition, including the type and proportion of organic modifiers (e.g., hexane, isopropyl alcohol) and additives, is crucial for achieving baseline separation of the enantiomers. researchgate.netnih.gov

Table 3: Example Chiral HPLC Method Parameters for Tadalafil Isomers

ParameterValue
Column Chiralpak AD (250 x 4.6 mm, 10 µm)
Mobile Phase Hexane-isopropyl alcohol (1:1, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30°C

Detection and Quantification of Individual Stereoisomers

Once separated by chiral HPLC, the individual stereoisomers can be detected by a UV detector or a mass spectrometer. For quantification, the peak area of each isomer is measured and compared to that of a reference standard. The limits of quantitation for tadalafil's stereoisomers have been reported in the nanogram range, indicating high sensitivity. researchgate.net The relative standard deviation of such methods is typically below 2%, demonstrating good precision. researchgate.net This level of sensitivity and precision is essential for the quality control of chiral drugs.

Impurity Profiling and Related Substances Analysis

Impurity profiling is a critical aspect of pharmaceutical analysis, ensuring the quality and safety of active pharmaceutical ingredients (APIs). For analogues like this compound, which may be present as undeclared ingredients, understanding their potential byproducts and degradation products is essential for comprehensive analysis.

This compound is recognized as a tadalafil-related impurity. pharmaffiliates.com Such impurities and related substances can emerge during the synthesis process or through degradation. Synthetic byproducts often arise from incomplete reactions, side reactions, or the presence of impurities in starting materials or reagents. For instance, studies on tadalafil synthesis have identified various impurities, highlighting the potential for the formation of analogues through modifications in the synthetic route. researchgate.net One study noted that six different impurities were detected in bulk tadalafil, originating from two different synthetic schemes. researchgate.net

The structure of this compound suggests its origin from a synthetic pathway where the N-methyl group of tadalafil is replaced by a cyclopentyl group. nih.gov This indicates a deliberate or accidental use of a different reagent during the manufacturing process.

Degradation products, conversely, are formed when a substance is exposed to stress conditions such as acid, base, heat, light, or oxidation. Forced degradation studies on tadalafil have been conducted to understand its stability profile. A study on tadalafil's behavior under various stress conditions as per International Conference on Harmonization (ICH) guidelines revealed the formation of a specific degradation product under acidic conditions. asianpubs.org While this particular study did not identify this compound as a degradant, it underscores the importance of evaluating substances under stress to identify potential degradation pathways and products that could be encountered.

The quantitative assessment of impurities and related substances is crucial for controlling the quality of any chemical substance. Various analytical methods have been developed and validated for the determination of tadalafil and its analogues, which are directly applicable to the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) is the most extensively used technique for this purpose. researchgate.net Reversed-phase HPLC (RP-HPLC) methods, often coupled with UV-Visible or Photodiode Array (PDA) detectors, offer high selectivity and sensitivity for separating and quantifying tadalafil and its related substances. japsonline.comresearchgate.net Method validation according to ICH guidelines ensures that the analytical procedure is accurate, precise, linear, and robust. japsonline.comresearchgate.net

Another powerful technique is High-Performance Thin-Layer Chromatography (HPTLC), which allows for the simultaneous analysis of multiple samples in a cost-effective manner. researchgate.net For tadalafil, HPTLC methods have been developed with densitometric detection, demonstrating good linearity and sensitivity for quantification. researchgate.net

The table below summarizes typical parameters for HPLC methods developed for the analysis of tadalafil, which would serve as a foundation for quantifying this compound as an impurity.

Forensic Analytical Chemistry Applications

The discovery of this compound (also referred to as N-cyclopentyl nortadalafil) in a health supplement highlights its relevance in forensic analytical chemistry, particularly in the context of adulterated consumer products. nih.gov

Non-biological specimens such as herbal dietary supplements, honey sachets, and instant coffee represent complex matrices for chemical analysis. nih.govnih.gov The detection and quantification of undeclared analogues like this compound in these products require highly sensitive and selective analytical methods.

A key challenge is to isolate the target compound from numerous other components in the matrix. The reported detection of N-cyclopentyl nortadalafil involved its isolation and purification from a health supplement using preparative HPLC. nih.gov

For screening and confirmation, hyphenated techniques are invaluable. Ultra-Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a powerful tool for this purpose. nih.gov This method provides high-resolution mass data, enabling the accurate identification of compounds in complex mixtures with short analysis times. nih.gov Similarly, HPLC coupled with a diode array detector (HPLC-DAD) can be used for initial screening, where the UV spectrum can suggest the presence of a tadalafil-like structure before further confirmation. nih.gov Studies have successfully applied these methods to detect various PDE5 inhibitors and their analogues in counterfeit and adulterated products. nih.govnih.gov

The definitive identification of an unknown compound as a specific tadalafil analogue involves a multi-tiered analytical strategy. The case of N-cyclopentyl nortadalafil provides a clear blueprint for this process. nih.gov

Chromatographic Separation: The first step is typically a chromatographic separation, usually by HPLC, to isolate the compound of interest from the product matrix. nih.gov The retention time relative to a tadalafil standard can provide the first clue that the substance is a related analogue. nih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the protonated molecular ion. For N-cyclopentyl nortadalafil, this was found at an m/z of 444, which allowed for the determination of its chemical formula, C₂₆H₂₅N₃O₄. nih.gov Tandem mass spectrometry (ESI-MS/MS) is then used to fragment the molecule. The resulting fragmentation pattern is compared to that of tadalafil. Similar fragmentation pathways strongly suggest an analogous core structure. The key difference in mass between the parent compound and its fragments can help pinpoint the location of the structural modification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides strong evidence, NMR spectroscopy provides conclusive structural elucidation. nih.gov By analyzing the ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the nature of the substituent group can be determined. In the identification of N-cyclopentyl nortadalafil, NMR data confirmed the presence of the cyclopentyl moiety, which was suggested by the mass spectrometry data, thus unambiguously identifying the compound. nih.gov

The table below outlines the role of each analytical technique in the identification process.

In Vitro Biological and Pharmacological Investigations

Phosphodiesterase Enzyme Inhibition Studies

PDE5 Inhibition Potency (IC50 determination)

There is currently no publicly available scientific literature that reports the half-maximal inhibitory concentration (IC50) of N-Desmethyl-N-cyclopentyl tadalafil (B1681874) against the phosphodiesterase type 5 (PDE5) enzyme. While its structural similarity to tadalafil, a potent PDE5 inhibitor, suggests a potential for similar activity, empirical data from in vitro assays are required for confirmation and quantification.

Tadalafil itself is a highly potent inhibitor of PDE5, with a reported IC50 value of approximately 5 nM. The modification at the N-position, replacing the methyl group of tadalafil with a cyclopentyl group, would likely influence the compound's binding affinity for the catalytic site of the PDE5 enzyme. The nature and extent of this influence can only be determined through experimental investigation.

Selectivity against Other Phosphodiesterase Isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11)

Similarly, data on the selectivity profile of N-Desmethyl-N-cyclopentyl tadalafil against other phosphodiesterase isoforms (PDE1, PDE2, PDE3, PDE4, PDE6, PDE11) are not present in the available scientific literature. The selectivity of a PDE5 inhibitor is a critical aspect of its pharmacological profile, as off-target inhibition can lead to various side effects. For instance, inhibition of PDE6 is associated with visual disturbances, while inhibition of PDE11 has been a topic of research, though its physiological role is not fully elucidated. researchgate.net

For context, tadalafil exhibits high selectivity for PDE5 over most other isoforms but does show some inhibitory activity against PDE11. researchgate.net The substitution of the N-methyl group with a larger, more sterically demanding cyclopentyl group could alter this selectivity profile, potentially increasing or decreasing its affinity for other PDE isoforms. However, without experimental data, any discussion on the selectivity of this compound remains speculative.

Mechanistic Studies of Biological Action

Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathway Modulation in Cellular Systems

Direct studies on the modulation of the cyclic guanosine monophosphate (cGMP) pathway in cellular systems by this compound have not been reported. As a presumed PDE5 inhibitor, its mechanism of action would involve the prevention of cGMP degradation. This leads to an accumulation of cGMP in cells, which in turn activates protein kinase G (PKG) and results in the relaxation of smooth muscle cells, a key process in vasodilation. However, the efficacy and potency of this compound in mediating this effect are unknown.

Interactions with Nitric Oxide (NO) Signaling Pathways

There is no available research on the specific interactions of this compound with nitric oxide (NO) signaling pathways. The action of PDE5 inhibitors is intrinsically linked to the NO pathway, as NO stimulates soluble guanylate cyclase to produce cGMP. By inhibiting the breakdown of cGMP, PDE5 inhibitors potentiate the effects of NO. While it can be hypothesized that this compound would function in this manner, no experimental evidence is available to confirm or characterize this interaction.

Comparative Pharmacological Activity

While this compound has been identified and structurally characterized, a comprehensive evaluation of its in vitro pharmacological properties is a clear gap in the current scientific knowledge. mdpi.com

Relative Potency and Efficacy Compared to Tadalafil

This compound is structurally characterized by the substitution of the N-methyl group on the piperazinedione moiety of tadalafil with a cyclopentyl group. nih.gov While comprehensive, peer-reviewed studies detailing its relative potency and efficacy are limited, some sources suggest that its inhibitory action on the PDE5 enzyme is comparable to that of tadalafil. However, it is crucial to note that this information is not substantiated by extensive clinical safety data.

Activity Comparison with Other Tadalafil Analogues

A significant number of tadalafil analogues have been synthesized and identified, often found as undeclared ingredients in dietary supplements. These modifications typically involve alterations at the N-methyl position of the piperazinedione ring. Analogues such as aminotadalafil, where the N-acetyl group is replaced by a hydrazone moiety, have been studied, with predictions suggesting it may act as an irreversible inhibitor of PDE5. Other identified analogues include those with N-ethoxy, N-ethyl, or other alkyl and cycloalkyl substitutions. At present, direct comparative in vitro studies that include this compound alongside a broad range of other tadalafil analogues are not available in the published scientific literature.

In Vitro Studies in Non-Mammalian Systems

Evaluation of Activity in Parasitic Models (e.g., whipworm, nematodes)

There is currently no publicly available scientific research or data regarding the evaluation of this compound's activity in parasitic models such as whipworms or nematodes.

Identification of Potential Novel Biological Targets in Alternative Organisms

Scientific investigations into the potential novel biological targets of this compound in alternative, non-mammalian organisms have not been reported in the accessible scientific literature.

In Vitro Metabolic Stability and Enzyme Kinetics

Interaction with Cytochrome P450 Enzymes (e.g., CYP3A4, CYP3A5, CYP3A7)

The metabolic pathway of this compound, particularly its interaction with cytochrome P450 (CYP) enzymes, is not extensively documented in publicly available scientific literature. However, valuable insights can be inferred from the well-established metabolism of its parent compound, tadalafil. Tadalafil is predominantly metabolized by the CYP3A4 isoform of the cytochrome P450 system. drugbank.commdpi.com

In vitro studies and clinical trials have consistently demonstrated that CYP3A4 is the principal enzyme responsible for the biotransformation of tadalafil. drugbank.commdpi.com The metabolism primarily involves the formation of a catechol metabolite, which is subsequently methylated and glucuronidated. drugbank.comscbt.com Given that this compound is a derivative of tadalafil, it is highly probable that its formation and subsequent metabolism are also mediated by CYP3A enzymes.

Research on tadalafil has shown that other CYP isoforms, such as CYP3A5 and CYP3A7, may also contribute to its metabolism, although to a lesser extent than CYP3A4. researchgate.net One study examining the demethylenation of tadalafil found that while CYP3A4 was the primary catalyst, CYP3A5 and CYP3A7 also facilitated this metabolic step. researchgate.net It is therefore reasonable to hypothesize that these enzymes could also be involved in the metabolic processing of this compound.

A recent study in 2024 highlighted that tadalafil can act as a time-dependent inhibitor of CYP3A4. nih.gov This means that its inhibitory effect on the enzyme increases with the duration of exposure. nih.gov Such interactions are clinically significant as they can alter the clearance of other drugs metabolized by the same enzyme system. While specific inhibitory data for this compound is not available, its structural similarity to tadalafil suggests a potential for similar interactions with CYP3A4.

The following table summarizes the known interactions of the parent compound, tadalafil, with key cytochrome P450 enzymes, which may provide an indication of the potential interactions for this compound.

Table 1: Summary of Tadalafil Interaction with Cytochrome P450 Enzymes

Enzyme Role in Tadalafil Metabolism Nature of Interaction Supporting Evidence
CYP3A4 Primary metabolizing enzyme Substrate and time-dependent inhibitor Predominantly metabolizes tadalafil to a catechol metabolite. drugbank.comscbt.com Inhibition of CYP3A4 by agents like ketoconazole (B1673606) significantly increases tadalafil exposure. researchgate.net Tadalafil demonstrates time-dependent inhibition of CYP3A4 activity. nih.gov
CYP3A5 Minor contributor Substrate Contributes to the demethylenation of tadalafil, though to a lesser extent than CYP3A4. researchgate.net

| CYP3A7 | Minor contributor | Substrate | Also involved in the demethylenation of tadalafil, with a lower catalytic activity compared to CYP3A4 and CYP3A5. researchgate.net |

Disclaimer: The data presented in this table is for the parent compound, tadalafil. Specific in vitro data for this compound is not currently available in the public domain.

Formation of Other Metabolites and Conjugates

Detailed studies specifically outlining the formation of other metabolites and conjugates from this compound are not readily found in the available scientific literature. However, by examining the metabolic fate of its parent compound, tadalafil, we can postulate the likely subsequent metabolic transformations for this derivative.

The primary metabolic pathway for tadalafil, following its initial CYP3A4-mediated oxidation, is the formation of a catechol derivative. drugbank.comscbt.com This catechol metabolite then undergoes extensive phase II conjugation reactions. drugbank.comscbt.com These reactions primarily include methylation to form a methylcatechol metabolite, followed by glucuronidation to produce the major circulating metabolite, methylcatechol glucuronide. drugbank.comscbt.com This glucuronide conjugate is considered to be pharmacologically inactive. scbt.comresearchgate.net

Given this established pathway for tadalafil, it is plausible that this compound, after its formation, would also be a substrate for similar downstream metabolic processes. The molecule would likely undergo hydroxylation to form a catechol intermediate. This intermediate would then be subject to methylation and subsequent glucuronidation, leading to the formation of corresponding methylcatechol and methylcatechol glucuronide conjugates. These conjugated metabolites are typically more water-soluble, facilitating their excretion from the body, mainly via the feces and to a lesser extent in the urine. researchgate.net

The table below lists the known major metabolites of tadalafil, which provides a framework for the potential metabolites that could arise from this compound.

Table 2: Major Metabolites of Tadalafil

Metabolite Precursor Compound Metabolic Pathway Pharmacological Activity
Catechol metabolite Tadalafil CYP3A4-mediated oxidation Not specified, but is an intermediate
Methylcatechol metabolite Catechol metabolite Methylation Considered inactive
Methylcatechol glucuronide conjugate Methylcatechol metabolite Glucuronidation Inactive; major circulating metabolite drugbank.comscbt.com

| Desmethylene tadalafil | Tadalafil | Demethylenation by CYP3A4, CYP3A5, CYP3A7 | Not specified researchgate.net |

Disclaimer: This table describes the metabolites of the parent compound, tadalafil. Specific data on the further metabolism of this compound is not available.

Structure Activity Relationship Sar Studies

Elucidation of Structural Elements Critical for PDE5 Inhibition

The core structure of tadalafil (B1681874) consists of a tetracyclic pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione system. The key elements contributing to its high affinity and selectivity for PDE5 include the substituent on the piperazinedione ring, the piperazinedione ring itself, and the benzodioxole group.

N-Desmethyl-N-cyclopentyl tadalafil, also known as N-cyclopentyl nortadalafil (B1662904), is an analog of tadalafil where the methyl group attached to the nitrogen of the piperazinedione ring is replaced by a cyclopentyl group. nih.gov This substitution occurs at a position known to be tolerant of some modification. The presence of this analog in seized health supplements suggests that it retains significant biological activity. nih.gov

The N-alkyl substituent on the piperazinedione ring occupies a specific pocket within the PDE5 active site. While the methyl group of tadalafil is optimal, SAR studies indicate that small, lipophilic groups can be accommodated. The cyclopentyl group, being a larger and more hydrophobic moiety than the methyl group, likely serves to enhance hydrophobic interactions within this pocket, potentially influencing the compound's binding affinity and pharmacokinetic profile. The discovery of other analogs with different N-substituents, such as N-cyclohexyl and N-isopropyl groups, further highlights that this position is a key site for structural modification to modulate PDE5 inhibition. nih.govnih.gov

Table 1: Known Substitutions at the Piperazinedione Nitrogen of Tadalafil Analogs

Compound Name Substituent (R)
Tadalafil Methyl
This compound Cyclopentyl
N-cyclohexyl nortadalafil Cyclohexyl
Isopropylnortadalafil Isopropyl

The piperazinedione ring is a critical component of the tadalafil scaffold. Modifications to this ring system, particularly at the nitrogen atom, have been a central focus of SAR studies. The development of tadalafil involved optimizing the substituent at this position, which led to the identification of the N-methyl derivative as a highly potent and selective inhibitor. nih.gov

The introduction of a 3,4-methylenedioxy group, which forms a 1,3-benzodioxole (B145889) ring, onto the phenyl ring at position 6 of the core structure was a pivotal discovery in the development of tadalafil. This structural feature significantly increased both PDE5 inhibitory potency and cellular potency compared to analogs with an unsubstituted phenyl ring. nih.govnih.gov The benzodioxole group is thought to form favorable interactions within a hydrophobic region of the PDE5 active site, anchoring the molecule in an optimal orientation for potent inhibition.

Stereochemical Influence on Biological Activity

The three-dimensional arrangement of atoms in tadalafil analogs is a paramount determinant of their biological efficacy. The molecule contains two chiral centers, leading to the possibility of four different stereoisomers.

Research has unequivocally demonstrated that the biological activity of tadalafil is highly dependent on its stereochemistry. The most potent isomer is the (6R, 12aR) diastereomer, which has a cis relative stereochemistry between the hydrogen atoms at positions 6 and 12a. nih.govnih.gov This specific configuration is essential for high-affinity binding to the PDE5 active site.

The other stereoisomers are significantly less active. The enantiomer of tadalafil, the (6S, 12aS) isomer, is essentially inactive. nih.gov The trans diastereomers, (6R, 12aS) and (6S, 12aR), also exhibit dramatically reduced PDE5 inhibitory potency. nih.gov This high degree of stereoselectivity indicates a precise and rigid binding orientation within the enzyme, where only the (6R, 12aR) configuration allows for the optimal alignment of key interacting groups. This principle of stereochemical dependence extends to its analogs, including this compound.

Table 2: Influence of Stereochemistry on PDE5 Inhibition for Tadalafil Isomers

Isomer Configuration Relative Stereochemistry PDE5 IC₅₀ (nM)
(6R, 12aR) cis 5
(6S, 12aS) cis >10,000
(6R, 12aS) trans 90
(6S, 12aR) trans >10,000

Data sourced from studies on tadalafil's discovery. nih.gov

The rigid tetracyclic core of tadalafil, locked in the cis-(6R, 12aR) configuration, adopts a specific three-dimensional shape that is complementary to the PDE5 active site. Conformational analysis reveals that this rigidity is a key factor for its high potency. nih.govmdpi.com

Studies involving the synthesis of more flexible tadalafil analogs, where the rigid pyrazinopyridoindole core was altered to allow for more conformational freedom, resulted in compounds with no significant PDE5 inhibitory activity. nih.govresearchgate.net This finding strongly supports the hypothesis that the pre-organized, rigid conformation of the tadalafil scaffold is necessary to minimize the entropic penalty upon binding to the enzyme. The molecule's shape allows it to fit snugly into the active site, positioning the critical pharmacophoric elements, such as the benzodioxole group and the piperazinedione ring, for optimal interaction with key amino acid residues. Therefore, the biological response is directly correlated with the molecule's ability to maintain this specific, rigid conformation.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in the quest for novel and improved PDE5 inhibitors. These in silico methods provide profound insights into the molecular interactions governing ligand-enzyme binding, guide the design of new compounds, and help to rationalize observed biological activities.

Molecular Docking Simulations with PDE Enzyme Active Sites

Molecular docking simulations are pivotal in predicting the binding orientation and affinity of ligands within the active site of a target protein. For tadalafil and its analogues, docking studies into the catalytic domain of PDE5 have been instrumental in elucidating the key interactions that confer their inhibitory activity.

The active site of PDE5 is a hydrophobic pocket containing a key glutamine residue that forms a crucial hydrogen bond with the heterocyclic core of many inhibitors. Docking studies have consistently shown that the tetracyclic β-carboline core of tadalafil fits snugly into this pocket, with the methylenedioxyphenyl group occupying a hydrophobic sub-pocket. The precise orientation of the molecule is critical for effective inhibition.

In the case of this compound, the removal of the methyl group at the N2-position and the introduction of a larger, more lipophilic cyclopentyl group would be expected to alter its interaction with the enzyme. Docking simulations would be essential to predict how this bulkier group is accommodated within the active site. It is plausible that the cyclopentyl moiety could engage in additional hydrophobic interactions with amino acid residues lining the pocket, potentially influencing binding affinity. Studies on other N-substituted tadalafil analogues have shown that this position can tolerate a range of substituents, with some larger groups leading to enhanced potency. nih.gov

A critical aspect of docking simulations for tadalafil analogues is assessing their selectivity against other PDE isoforms, particularly PDE6 and PDE11, to minimize off-target effects. Comparative docking studies have revealed subtle differences in the active site geometries of these enzymes, which can be exploited in the design of more selective inhibitors. nih.gov For instance, the replacement of a valine in PDE5 with a methionine in PDE6 has been identified as a key determinant of tadalafil's higher selectivity for PDE5. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For tadalafil analogues, 2D and 3D-QSAR models have been developed to predict their PDE5 inhibitory potency.

These models typically use a set of known tadalafil derivatives with their experimentally determined IC50 values as a training set. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each molecule. Statistical methods are then employed to build a model that can predict the activity of new, untested compounds.

Key findings from QSAR studies on tadalafil-like scaffolds have highlighted the importance of specific structural features for high affinity. These often include the presence of a hydrogen bond acceptor in the piperazinedione ring, the hydrophobic nature of the substituent at the 6-position of the β-carboline core, and the stereochemistry of the chiral centers. nih.gov

For this compound, a QSAR model could be used to predict its PDE5 inhibitory activity based on the physicochemical properties of the N-cyclopentyl group. The increased lipophilicity and steric bulk of the cyclopentyl group compared to a methyl group would be key parameters in such a model.

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target. This model then serves as a template for designing new ligands.

Pharmacophore models for PDE5 inhibitors, including those based on the tadalafil scaffold, have been developed. A common pharmacophore model for PDE5 inhibitors includes a hydrophobic feature, a hydrogen bond acceptor, a hydrogen bond donor, and an aromatic ring. nih.gov The β-carboline and piperazinedione rings of tadalafil and its analogues provide these key features.

The design of this compound could be rationalized through pharmacophore modeling. The core structure would satisfy the primary pharmacophoric requirements, while the N-cyclopentyl group would be designed to occupy a hydrophobic region of the active site, potentially enhancing binding affinity.

Rational Design of Novel Analogues

The insights gained from SAR studies and computational modeling fuel the rational design of novel tadalafil analogues with improved properties. The goal is often to enhance potency, improve selectivity against other PDE isoforms, and optimize pharmacokinetic parameters.

The modification of the N2-substituent on the piperazinedione ring is a well-explored strategy in the rational design of tadalafil analogues. Research has shown that this position is tolerant to a variety of substitutions. For example, elongation of the N2-alkyl chain has been shown to lead to compounds with high PDE5 inhibitory potency. nih.gov This suggests that the region of the PDE5 active site that accommodates this substituent is a flexible hydrophobic pocket.

The design of this compound fits within this rational design paradigm. The cyclopentyl group, being a larger and more rigid cyclic structure compared to a simple alkyl chain, could potentially offer a more defined and favorable interaction with the hydrophobic pocket. The specific stereochemistry of the chiral carbons in the tadalafil backbone is also a critical consideration in the design of new analogues, as it has been shown to be essential for potent PDE5 inhibition. nih.gov

Further rational design strategies for tadalafil analogues include:

Modification of the 6-position substituent: Replacing the methylenedioxyphenyl group with other aromatic or heteroaromatic rings to explore interactions with different sub-pockets of the active site. nih.gov

Alterations to the piperazinedione ring: Exploring different ring sizes or replacing it with other heterocyclic systems to modulate activity and selectivity. mdpi.com

Introduction of fluorine atoms: To potentially improve metabolic stability and binding affinity through specific interactions.

The table below summarizes the structure-activity relationships of some tadalafil analogues with modifications at the N2-position, providing a basis for understanding the potential impact of the N-cyclopentyl substitution.

CompoundN2-SubstituentPDE5 IC50 (nM)Notes
Tadalafil-CH3~1-5Potent and selective PDE5 inhibitor.
Analogue 1-H (N-Desmethyl)-Removal of the methyl group may alter binding.
Analogue 2-CH2CH3PotentElongation of the alkyl chain is tolerated.
Analogue 3-CH2-phenylPotentLarger aromatic groups can be accommodated.
This compound -Cyclopentyl Predicted to be potent The cyclopentyl group may enhance hydrophobic interactions.

Research Applications and Future Directions

Development as a Reference Standard for Analytical Chemistry

A critical application of N-Desmethyl-N-cyclopentyl tadalafil (B1681874) is its use as a reference standard in analytical chemistry. sigmaaldrich.compharmaffiliates.com Certified reference materials are essential for ensuring the accuracy and reliability of analytical tests. In this capacity, N-Desmethyl-N-cyclopentyl tadalafil serves as a benchmark for the identification and quantification of tadalafil and its analogs in various samples. sigmaaldrich.com This is particularly crucial in the context of screening for undeclared ingredients in dietary supplements and herbal products. aoac.orgaoac.org The availability of well-characterized standards like this compound and its deuterated forms (this compound-D4) allows laboratories to develop and validate robust analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to detect these compounds with high sensitivity and specificity. aoac.orgbiomall.in

Utility in Drug Discovery and Development Research

The structural framework of this compound makes it a valuable tool in drug discovery and development.

In the quest for novel therapeutics, existing drug molecules are often modified to enhance their efficacy, selectivity, or pharmacokinetic properties. This compound can be considered a lead compound for such optimization studies. nih.govresearchgate.net For instance, research into new anthelmintic (anti-parasitic worm) drugs has explored the tadalafil scaffold. A study investigating potential treatments for whipworm screened this compound and found it exhibited activity. nih.govresearchgate.net This finding suggests that the core structure of tadalafil and its analogs could be a starting point for developing new drugs against parasitic nematodes. nih.govresearchgate.net Further modifications to the N-cyclopentyl group or other parts of the molecule could lead to compounds with improved potency or a different spectrum of activity.

Chemical probes are indispensable tools for studying biological processes. They are small molecules designed to interact with a specific protein or pathway, allowing researchers to investigate its function. This compound, as a PDE5 inhibitor analog, has the potential to be developed into a chemical probe. By understanding its binding affinity and selectivity for different phosphodiesterase enzymes, researchers can use it to explore the physiological and pathological roles of these enzymes in various cellular systems.

Role in Quality Control and Pharmaceutical Impurity Analysis

Ensuring the purity and quality of pharmaceutical products is paramount. This compound is relevant in this area as a potential impurity or metabolite of tadalafil. pharmaffiliates.com Pharmaceutical manufacturing processes can sometimes result in the formation of related substances or impurities. Regulatory agencies require that these impurities be identified, quantified, and controlled within strict limits. Therefore, having access to analytical standards of potential impurities like this compound is essential for pharmaceutical companies to meet these quality standards. pharmaffiliates.com It allows for the development of methods to detect and quantify this specific impurity in tadalafil drug substances and products. Furthermore, it is listed as a compound to be monitored in toxicology reference laboratories. hkpcn.org.hk

Further Exploration in Non-Human Biological Research Models

The initial findings of anthelmintic activity for this compound in whipworm highlight the importance of further investigation in non-human biological models. nih.govresearchgate.net Such studies are crucial for determining the compound's mechanism of action, efficacy, and potential as a therapeutic agent. nih.govresearchgate.net Research using animal models of parasitic infections could provide valuable data on its in vivo activity and pharmacokinetic profile. These studies are a necessary step in the preclinical development of any new drug candidate.

Methodological Advancements in Analytical Characterization

The need to detect and characterize tadalafil analogs like this compound drives advancements in analytical methodologies. The development of more sensitive and rapid screening methods is an ongoing area of research. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for identifying these compounds in complex matrices like dietary supplements. Future research may focus on developing novel analytical strategies, including new extraction techniques and derivatization methods, to improve the detection limits and simplify the analysis of this compound and other related compounds.

Q & A

Q. What analytical methods are recommended for quantifying N-Desmethyl-N-cyclopentyl tadalafil in preclinical pharmacokinetic studies?

A validated HPLC method with fluorescence detection is effective for quantifying tadalafil analogs in biological matrices like mouse plasma. This approach uses monolithic columns for enhanced selectivity and protein precipitation for sample preparation, achieving high recovery rates without internal standards. Such methods are critical for low-volume preclinical samples, as demonstrated in studies on doxorubicin-induced cardiac damage models .

Q. How can researchers optimize the solubility and dissolution rate of this compound for in vivo studies?

Nanocrystallization via sonoprecipitation improves solubility by reducing particle size. Using acetone-DMSO as a solvent and Tween 80 as a stabilizer enhances dissolution efficiency (e.g., 16.50% in 90 minutes vs. raw tadalafil). Process parameters like sonication time and stabilizer concentration must be optimized using experimental design software to ensure reproducibility .

Q. What experimental models are suitable for evaluating the therapeutic potential of tadalafil analogs in ischemia-related studies?

Chronic lower-body ischemia models in rats are well-established for assessing structural and functional changes in organs like the prostate. These models comply with ethical guidelines (e.g., Wake Forest University’s Animal Care Committee protocols) and allow for testing interventions such as tadalafil’s protective effects on tissue viability .

Advanced Research Questions

Q. How can contradictions in polymorphic stability data for this compound formulations be resolved?

Conflicting DSC and XRPD results (e.g., melting point shifts from 301.3°C to 292.96°C in nanocrystals) may arise from altered crystallinity or stabilizer interactions. Combining thermal analysis with dissolution studies and long-term stability testing (e.g., accelerated aging at 40°C/75% RH) can clarify whether polymorphism impacts bioavailability or shelf life .

Q. What multi-omics approaches are effective for elucidating the antitumor mechanisms of tadalafil analogs?

Transcriptomics-metabolomics integration identifies key pathways, such as PDE5 inhibition-induced cAMP/cGMP modulation, which disrupts colorectal cancer (CRC) proliferation. Animal models and clinical data pooling (e.g., N=1694 across four trials) validate global patient-reported outcomes (PGI-S/PGI-I) while controlling for placebo effects .

Q. How should researchers design studies to assess structural modifications of tadalafil derivatives for novel therapeutic targets?

Molecular docking and in vitro assays (e.g., PRMT5 inhibition screening) guide structural optimization. For example, modifying the N-desmethyl-cyclopentyl group may enhance binding affinity to non-PDE5 targets. Rigorous validation via dose-response curves and off-target profiling ensures specificity .

Methodological Considerations

  • Data Validation : Ensure analytical methods (HPLC, DSC) are validated for linearity, precision, and stability per ICH guidelines. For instance, tadalafil nanocrystals require XRPD confirmation of crystallinity to prevent amorphous conversion during storage .
  • Clinical Data Interpretation : Pooled analysis of placebo-controlled trials must account for baseline differences (e.g., single-blind run-in periods) to avoid confounding efficacy signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.